(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide
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Overview
Description
(2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is a chemical compound with the molecular formula C25H17BrF5P. It is a phosphonium salt where the phosphonium ion is bonded to a pentafluorobenzyl group and three phenyl groups. This compound is known for its applications in organic synthesis and analytical chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide typically involves the reaction of pentafluorobenzyl bromide with triphenylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.
Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an alkoxide would yield an ether derivative .
Scientific Research Applications
Chemistry: (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for olefination reactions .
Biology and Medicine: In biological research, it is used for the derivatization of biomolecules to enhance their detection and quantification in mass spectrometry .
Industry: The compound is employed in the analysis of trace organics in environmental samples, such as identifying pollutants in surface waters .
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The pentafluorobenzyl group enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
Comparison with Similar Compounds
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
Comparison: Compared to its analogs, (2,3,4,5,6-Pentafluorophenyl)methyl-triphenyl-phosphonium;bromide exhibits higher reactivity due to the electron-withdrawing effects of the pentafluorobenzyl group. This makes it more effective in certain synthetic applications and analytical techniques .
Properties
Molecular Formula |
C25H17BrF5P |
---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H17F5P.BrH/c26-21-20(22(27)24(29)25(30)23(21)28)16-31(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
CFQPYIMQKFBJAP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C(=C(C(=C2F)F)F)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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